2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Brand Name: Vulcanchem
CAS No.: 108739-88-4
VCID: VC20745631
InChI: InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H21NO10
Molecular Weight: 375.33 g/mol

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

CAS No.: 108739-88-4

Cat. No.: VC20745631

Molecular Formula: C15H21NO10

Molecular Weight: 375.33 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide - 108739-88-4

Specification

CAS No. 108739-88-4
Molecular Formula C15H21NO10
Molecular Weight 375.33 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
Standard InChI Key HCTJYUJESYMOGS-MBJXGIAVSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a complex carbohydrate derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by the presence of multiple acetyl groups attached to the galactopyranosyl moiety, enhancing its solubility and reactivity compared to its non-acetylated counterparts.

Molecular Formula and Weight

  • Molecular Formula: C15H21NO10C_{15}H_{21}NO_{10}

  • Molecular Weight: 375.33 g/mol

Structural Representation

The structure of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide can be depicted as follows:

  • Chemical Structure:

    • The compound features a galactopyranosyl ring with four acetyl groups at the 2, 3, 4, and 6 positions, along with a formamide group at the anomeric carbon.

Synonyms

  • 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide

  • [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate

  • CAS Number: 108739-88-4

Synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

The synthesis of this compound typically involves the acetylation of b-D-galactopyranosyl derivatives followed by the introduction of the formamide group.

General Synthetic Route

  • Starting Material: Begin with b-D-galactopyranoside.

  • Acetylation: React with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce acetyl groups at positions 2, 3, 4, and 6.

  • Formamidation: Treat the tetra-O-acetyl derivative with formamide under suitable conditions to yield the target compound.

Reaction Conditions

  • Temperature: Typically conducted under reflux conditions.

  • Solvents: Common solvents include dichloromethane or dimethylformamide.

Characterization Techniques

The characterization of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is essential to confirm its structure and purity.

Spectroscopic Analysis

  • Infrared Spectroscopy (IR): Used to identify functional groups; characteristic peaks include:

    • N-H stretch around 3400 cm1^{-1}

    • C=O stretch around 1750 cm1^{-1}

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen environment:

^1H $$ NMR shows distinct signals corresponding to the acetyl groups and galactose protons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

Biological Activity

Research indicates that derivatives of galactopyranosides exhibit various biological activities including antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameE. coliS. aureusP. vulgarisS. typhiC. albicansA. niger
Compound AZone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)
Compound BZone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)

Note: Specific values for zones of inhibition should be filled based on experimental data from literature.

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